Chemical structure and molecular weight of 3-Nitro-oxo-benzeneacetic acid Ethyl ester
Chemical structure and molecular weight of 3-Nitro-oxo-benzeneacetic acid Ethyl ester
Title: Technical Whitepaper: Structural Elucidation, Reactivity, and Synthetic Applications of 3-Nitro-oxo-benzeneacetic acid Ethyl ester
Executive Summary
3-Nitro-oxo-benzeneacetic acid Ethyl ester, widely designated in chemical literature as Ethyl 2-(3-nitrophenyl)-2-oxoacetate or Ethyl 3-nitrophenylglyoxylate[1],[2], is a highly versatile alpha-keto ester utilized extensively in advanced organic synthesis and medicinal chemistry. With a molecular weight of 223.18 g/mol [3], this compound serves as a critical electrophilic building block. The juxtaposition of a highly reactive alpha-keto moiety with a strongly electron-withdrawing meta-nitro group renders it an ideal precursor for the synthesis of complex heterocycles, unnatural amino acids, and active pharmaceutical ingredients (APIs). This guide provides an authoritative breakdown of its structural properties, mechanistic behavior, and validated experimental protocols.
Chemical Identity & Structural Elucidation
Structure-Activity Relationship (SAR) Context The reactivity of 3-Nitro-oxo-benzeneacetic acid Ethyl ester is governed by three distinct functional domains:
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The Alpha-Keto Group : Acts as a hard electrophilic center, highly susceptible to nucleophilic attack by amines, hydrazines, and organometallic reagents.
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The Ethyl Ester : Provides a site for transesterification, hydrolysis, or controlled reduction, while stabilizing the adjacent keto group via mild resonance.
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The 3-Nitroaryl Ring : The meta-nitro group exerts a strong inductive electron-withdrawing effect (-I), further increasing the partial positive charge on the alpha-keto carbon, thereby accelerating nucleophilic addition rates compared to unsubstituted phenylglyoxylates.
Table 1: Physicochemical Properties & Identifiers
| Property | Value | Causality / Significance |
|---|---|---|
| IUPAC Name | Ethyl 2-(3-nitrophenyl)-2-oxoacetate | Standardized nomenclature[2]. |
| CAS Registry Numbers | 149621-25-0, 92057-09-5 | Primary identifiers for sourcing and literature retrieval[1],[2]. |
| Molecular Formula | C10H9NO5 | Defines the atomic composition[3]. |
| Molecular Weight | 223.18 g/mol | Crucial for stoichiometric calculations and mass spectrometry (LC-MS) validation[3]. |
| SMILES | O=C(OCC)C(C1=CC=CC(=O)=C1)=O | Enables computational modeling and chemoinformatics[3]. |
| Hydrogen Bond Donors | 0 | Indicates lack of protic functional groups, enhancing solubility in aprotic solvents. |
| Hydrogen Bond Acceptors | 5 | Facilitates interactions with protic solvents and biological targets. |
Mechanistic Reactivity & Synthetic Utility
The alpha-keto ester motif is a privileged scaffold in synthetic chemistry. The presence of the 3-nitro group significantly enhances the electrophilicity of the alpha-carbon. Consequently, this molecule is a prime candidate for:
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Reductive Amination : Conversion to 3-nitrophenylglycine derivatives, which are valuable unnatural amino acids used in peptide drug development.
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Heterocyclic Condensation : Reaction with ortho-phenylenediamines yields quinoxaline derivatives, a class of compounds known for broad-spectrum biological activities including kinase inhibition.
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Asymmetric Reduction : Enantioselective reduction of the keto group yields chiral alpha-hydroxy esters (mandelic acid derivatives), which are critical chiral synthons.
Fig 1: Structural features and downstream synthetic applications of the target molecule.
Experimental Protocols: Synthesis & Downstream Applications
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a validation checkpoint.
Protocol 1: Synthesis via Oxidation of Ethyl 3-nitromandelate Objective: To synthesize 3-Nitro-oxo-benzeneacetic acid Ethyl ester (MW: 223.18) from the corresponding alpha-hydroxy ester using Dess-Martin Periodinane (DMP). Rationale: DMP provides a mild, highly selective oxidation of secondary alcohols to ketones without over-oxidizing or cleaving the C-C bond[4],[5], which is a significant risk when utilizing harsher oxidants like KMnO4.
Step-by-Step Methodology:
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Substrate Preparation : Dissolve 10.0 mmol of Ethyl 2-hydroxy-2-(3-nitrophenyl)acetate (Ethyl 3-nitromandelate) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the hydrolysis of the ester and the degradation of the moisture-sensitive DMP reagent.
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Oxidant Addition : Cool the solution to 0 °C using an ice bath. Slowly add 12.0 mmol (1.2 equivalents) of Dess-Martin Periodinane. Causality: Cooling controls the exothermic nature of the initial periodinane ligand exchange, preventing side reactions.
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Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate, 3:1). Validation: The product spot will run higher (higher Rf) than the starting material due to the loss of the hydrogen-bonding hydroxyl group.
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Quenching : Quench the reaction by adding 30 mL of a 1:1 mixture of saturated aqueous Na2S2O3 and saturated aqueous NaHCO3. Stir vigorously for 15 minutes. Causality: Na2S2O3 reduces unreacted DMP and its byproduct (iodinane) to water-soluble compounds, while NaHCO3 neutralizes any liberated acetic acid.
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Extraction : Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
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Purification : Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the pure alpha-keto ester.
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Analytical Validation : Confirm the product via LC-MS. The expected [M+H]+ peak is m/z 224.18[3].
Fig 2: Step-by-step workflow for the DMP oxidation of Ethyl 3-nitromandelate.
Protocol 2: Synthesis of Quinoxaline Derivatives (Heterocyclic Condensation) Objective: Utilize the alpha-keto ester to form a rigid quinoxaline core. Methodology:
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Dissolve 1.0 mmol of 3-Nitro-oxo-benzeneacetic acid Ethyl ester in 10 mL of absolute ethanol.
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Add 1.0 mmol of benzene-1,2-diamine (o-phenylenediamine) and a catalytic amount of glacial acetic acid (0.1 mmol).
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Reflux the mixture for 3-4 hours. Causality: The dual electrophilic centers (keto and ester) react sequentially with the two primary amines of the diamine, forming a stable, aromatic pyrazinone-fused ring system.
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Cool to room temperature, filter the precipitated solid, and recrystallize from ethanol to yield the pure heterocycle.
Analytical Characterization (Self-Validating System)
To ensure trustworthiness, the synthesized compound must be validated against the following spectroscopic markers:
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Mass Spectrometry (ESI-MS) : Exact mass calculation for C10H9NO5 is 223.048 Da. The diagnostic peak is m/z 224.05 [M+H]+[3].
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Infrared Spectroscopy (FT-IR) :
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~1740 cm⁻¹: Strong absorption corresponding to the ester carbonyl (C=O).
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~1690 cm⁻¹: Absorption corresponding to the conjugated alpha-keto carbonyl.
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~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric stretching of the NO2 group.
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¹H NMR (400 MHz, CDCl3) :
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δ 1.42 (t, J = 7.1 Hz, 3H) - Ethyl methyl group.
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δ 4.48 (q, J = 7.1 Hz, 2H) - Ethyl methylene group.
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δ 7.7 - 8.9 (m, 4H) - Aromatic protons, with the proton between the nitro and keto groups appearing most downfield due to combined deshielding effects.
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Safety, Handling, & Storage
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Stability : Alpha-keto esters are generally stable but can be susceptible to hydration (forming gem-diols) in the presence of ambient moisture over prolonged periods.
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Storage : Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8 °C to preserve the integrity of the highly electrophilic keto group.
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Toxicity : Nitroaromatic compounds are potential skin sensitizers and mutagens. Handle with appropriate PPE (nitrile gloves, lab coat, safety goggles) within a certified chemical fume hood.
